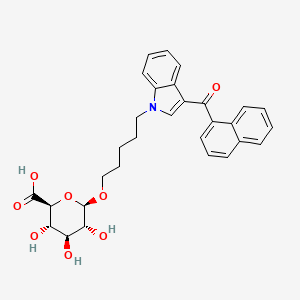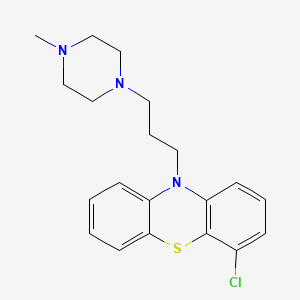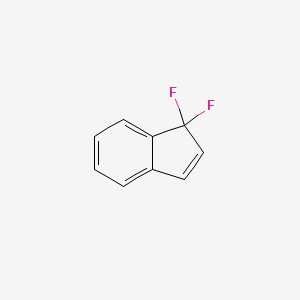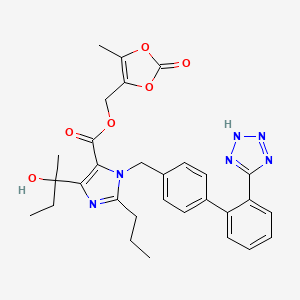
JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide is an analytical reference standard categorized as a synthetic cannabinoid . It is a major urinary metabolite of JWH 018 . The illicit use of this Spice cannabinoid centers on its psychoactive effects which mimic those of Δ9-THC in cannabis .
Synthesis Analysis
The synthesis of this compound involves hydroxylation by cytochrome P450s and subsequent glucuronidation by UDP-glucuronosyltransferases .Molecular Structure Analysis
The molecular formula of this compound is C30H31NO8 . Its exact mass is 533.20496695 g/mol . The IUPAC name is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid .Chemical Reactions Analysis
This compound is characterized by monohydroxylation of the N-alkyl chain . In urine samples, it is almost completely glucuronidated .Physical And Chemical Properties Analysis
The molecular weight of this compound is 533.6 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . It also has 10 rotatable bonds .Scientific Research Applications
Antagonistic Activity at CB1 Receptors : JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide binds to cannabinoid type 1 receptors (CB1Rs) and possesses antagonistic activity at these receptors (Seely et al., 2012).
Detection in Urine for Forensic Analysis : This metabolite has been detected in urine samples, aiding in the forensic analysis of synthetic cannabinoid use. It is identified as a significant urinary metabolite from the consumption of JWH-018 containing products (Emerson et al., 2013).
Biomarker for Synthetic Cannabinoid Use : Its presence in human urine serves as a biomarker indicative of JWH-018 use. This assists in drug testing and understanding the consumption patterns of synthetic cannabinoids (Chimalakonda et al., 2011).
Differentiating Between Synthetic Cannabinoid Abuse : This metabolite helps in distinguishing between the abuse of different synthetic cannabinoids, such as AM-2201 and JWH-018, due to its unique metabolic profile (Jang et al., 2014).
Role in Toxicology : Research into the toxicological impact of JWH-018 and its metabolites, including this compound, has been conducted to understand their effects on human cell lines. This is crucial for assessing the potential health risks associated with synthetic cannabinoid use (Couceiro et al., 2016).
Analytical Methods for Detection : Various analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), have been developed and validated to detect and quantify this metabolite in biological samples. This aids in the reliable identification of synthetic cannabinoid intake (Simões et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are the central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory .
Biochemical Pathways
The compound is a major urinary metabolite of JWH 018, based on the metabolism of similar cannabimimetics . Metabolites are the intermediates and products of metabolism. The term metabolite is usually restricted to small molecules. Metabolites have various functions, including fuel, structure, signaling, stimulatory and inhibitory effects on enzymes, catalytic activity of their own (usually as a cofactor to an enzyme), defense, and interactions with other organisms (e.g. pigments, odorants, and pheromones) .
Pharmacokinetics
The compound is a major urinary metabolite of JWH 018 . This suggests that it is excreted in the urine after metabolism.
Result of Action
The compound is a neutral antagonist at CB1 receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound interferes with the action of the CB1 receptors .
Future Directions
The future directions of research on JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide could involve further investigation into its pharmacokinetics, metabolism, and toxicology. More studies are also needed to understand its biological activity, especially considering its antagonistic activity at CB1Rs .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO8/c32-24(21-13-8-10-18-9-2-3-11-19(18)21)22-17-31(23-14-5-4-12-20(22)23)15-6-1-7-16-38-30-27(35)25(33)26(34)28(39-30)29(36)37/h2-5,8-14,17,25-28,30,33-35H,1,6-7,15-16H2,(H,36,37)/t25-,26-,27+,28-,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLKIVNZXCRDEV-NEOPOEGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCOC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017860 |
Source


|
| Record name | JWH-018 N-(5-hydroxypentyl) ß-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1307803-55-9 |
Source


|
| Record name | JWH-018 N-(5-hydroxypentyl) ß-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B584701.png)


